molecular formula C10H13ClN4O2 B1278092 1-(5-Amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid CAS No. 882770-44-7

1-(5-Amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid

Cat. No.: B1278092
CAS No.: 882770-44-7
M. Wt: 256.69 g/mol
InChI Key: SZCQFEBGDRVOAE-UHFFFAOYSA-N
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Description

1-(5-Amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid is a high-value chemical intermediate primarily utilized in pharmaceutical research and development. Its core structure, featuring a chloropyrimidine group and a piperidine carboxylic acid, makes it a versatile building block for the synthesis of more complex molecules. This compound is notably recognized as a key precursor in the synthesis of potent and selective inhibitors of Bruton's Tyrosine Kinase (BTK) , a critical target in the treatment of B-cell malignancies and autoimmune diseases. The reactive chlorine and amino groups on the pyrimidine ring allow for sequential functionalization, while the piperidine-4-carboxylic acid moiety can be used to modulate solubility and pharmacokinetic properties. Researchers value this compound for its role in exploring structure-activity relationships (SAR) and developing novel therapeutic agents aimed at modulating B-cell receptor signaling pathways. It is strictly for use in laboratory research and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(5-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN4O2/c11-8-7(12)9(14-5-13-8)15-3-1-6(2-4-15)10(16)17/h5-6H,1-4,12H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCQFEBGDRVOAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=C(C(=NC=N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428062
Record name 1-(5-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882770-44-7
Record name 1-(5-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction of Pyrimidine Derivative with Piperidine-4-carboxylic Acid

According to VulcanChem (2023), the synthesis involves reacting a pyrimidine derivative containing a 6-chloro substituent with a piperidine-4-carboxylic acid derivative. The reaction conditions are optimized to promote nucleophilic aromatic substitution at the 4-position of the pyrimidine ring, where the piperidine nitrogen attacks the electrophilic carbon bearing the chlorine atom. The process typically includes:

  • Use of solvents such as ethanol or DMF.
  • Heating to reflux or elevated temperatures to facilitate substitution.
  • Workup involving concentration under reduced pressure and purification by column chromatography.

This method yields the target compound with a molecular weight of 256.69 g/mol and high purity suitable for research applications.

Amination of 5-Amino-4,6-dichloropyrimidine with Piperidine Derivatives

A related approach, described in the literature on alicyclic β- and γ-amino acids (2019), involves initial N-arylation of amino ester isomers or amino alcohols derived from lactams with 5-amino-4,6-dichloropyrimidine. The subsequent ring closure or substitution leads to the formation of the pyrimidine-piperidine structure. Key features include:

  • Use of 5-amino-4,6-dichloropyrimidine as the electrophilic aromatic substrate.
  • Reaction with piperidine derivatives under reflux in ethanol or similar solvents.
  • Extended reaction times (e.g., 12 hours) to ensure complete substitution.
  • Purification by silica gel chromatography using hexane-EtOAc mixtures.

Coupling via Amide Bond Formation (Carboxylic Acid Activation)

Supplementary information from RSC Chemical Biology details a method where the carboxylic acid group on the piperidine ring is activated with coupling agents such as HATU in the presence of a base like DIPEA in DMF. This method is used for further derivatization but can be adapted for the preparation of the target compound by coupling the pyrimidine amine with the piperidine carboxylic acid:

  • The acid (1.1 equivalents) and amine (1 equivalent) are dissolved in DMF.
  • HATU (1.2 equivalents) and DIPEA (10 equivalents) are added.
  • The reaction is stirred at room temperature until completion (monitored by LCMS).
  • Workup involves extraction with ethyl acetate, washing, drying, and purification by preparative HPLC.

Though this method is primarily for PROTAC synthesis, it demonstrates the utility of amide bond formation in related pyrimidine-piperidine chemistry.

Industrial-Scale Manufacturing Insights

While no direct patent covers the exact compound, a related patent (US20120142932A1) describes the synthesis of 4-(5-methylpyridin-2-ylamino)piperidine-1-carboxylic acid derivatives. The key insights applicable include:

  • Use of palladium-catalyzed cross-coupling reactions between bromo-substituted pyridines and amino-piperidine derivatives.
  • Removal of protecting groups (e.g., benzyl) under hydrogenation conditions.
  • Alternative pathways involve palladium-catalyzed amination of ethyl 4-amino-1-piperidine carboxylate followed by ester hydrolysis.
  • Reaction conditions are optimized to avoid heavy metals where possible, favoring mild temperatures and shorter reaction times for industrial viability.

Though the patent focuses on pyridine rather than pyrimidine derivatives, similar strategies can be adapted for this compound synthesis.

Summary Table of Preparation Methods

Method Key Reactants Reaction Conditions Purification Notes
Nucleophilic substitution of 6-chloropyrimidine with piperidine-4-carboxylic acid 5-Amino-6-chloropyrimidine derivative, piperidine-4-carboxylic acid Reflux in ethanol or DMF, 12 h Column chromatography Common lab-scale method, moderate yield
N-arylation of lactam-derived amino esters with 5-amino-4,6-dichloropyrimidine 5-Amino-4,6-dichloropyrimidine, amino ester isomers Reflux in ethanol, 12 h Silica gel chromatography Suitable for β- and γ-amino acid scaffolds
Amide coupling via HATU activation Piperidine-4-carboxylic acid, pyrimidine amine Room temperature, DMF, 1-2 h Preparative HPLC Used in advanced derivatization and PROTAC synthesis
Palladium-catalyzed cross-coupling (analogous method) Bromo-pyridine derivative, amino-piperidine ester Pd catalyst, hydrogenation for deprotection Crystallization, extraction Industrial scale, mild conditions, avoids heavy metals

Research Findings and Considerations

  • The nucleophilic aromatic substitution on the pyrimidine ring is facilitated by the electron-withdrawing chlorine substituent at the 6-position, enhancing reactivity towards nucleophiles such as piperidine nitrogen.
  • Reaction conditions typically balance temperature and time to maximize yield while minimizing decomposition.
  • Purification by chromatography or preparative HPLC is essential to achieve high purity due to possible side reactions or incomplete substitution.
  • Industrial methods prioritize avoiding heavy metal catalysts and harsh conditions, favoring palladium-free processes where possible.
  • The compound serves as a versatile intermediate for further chemical modifications in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine atom to form new derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4, H2O2, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, in solvents like ether or ethanol.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF) or acetonitrile (CH3CN).

Major Products:

    Oxidized Derivatives: Carboxylic acids, ketones.

    Reduced Derivatives: Alcohols, amines.

    Substituted Derivatives: Amino, thiol-substituted pyrimidines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit specific cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. Research indicates that derivatives of this compound can enhance efficacy against resistant cancer types, making it a candidate for further investigation in drug development .
  • Antiviral Properties :
    • The compound has demonstrated antiviral activity, particularly against viral strains that are resistant to existing therapies. Its mechanism of action may involve the inhibition of viral replication, making it a promising candidate for the development of new antiviral drugs .
  • Neurological Applications :
    • There is emerging evidence suggesting that this compound could be beneficial in treating neurological disorders due to its ability to cross the blood-brain barrier. Preclinical studies indicate that it may have neuroprotective effects, which could be useful in conditions such as Alzheimer's disease and Parkinson's disease .

Formulation and Delivery Systems

  • Topical Formulations :
    • The compound can be incorporated into topical formulations aimed at treating skin conditions due to its favorable pharmacokinetic properties. Studies have focused on optimizing delivery systems to enhance skin penetration and bioavailability, which is crucial for effective treatment outcomes .
  • Nanoparticle Delivery Systems :
    • Recent advancements in nanotechnology have enabled the formulation of nanoparticles encapsulating this compound, improving its solubility and stability. These systems can provide controlled release profiles, enhancing therapeutic efficacy while minimizing side effects .

Case Studies

  • Case Study on Anticancer Efficacy :
    • A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, with mechanisms involving caspase activation and mitochondrial dysfunction being proposed .
  • Neuroprotective Effects :
    • In a preclinical model of neurodegeneration, the administration of this compound resulted in improved cognitive function and reduced neuronal loss compared to control groups. The study suggests that the compound may modulate neuroinflammatory pathways, providing a dual benefit in neuroprotection and cognitive enhancement .
  • Topical Formulation Development :
    • A research group developed a cream formulation containing this compound for treating psoriasis. Clinical trials showed significant improvement in skin lesions after eight weeks of treatment, with minimal adverse effects reported by participants .

Mechanism of Action

The mechanism of action of 1-(5-Amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or nucleic acids, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

(a) 1-(5-Amino-2-chloro-6-methylpyrimidin-4-yl)piperidine-4-carboxylic acid
  • Molecular Formula : C₁₁H₁₅ClN₄O₂
  • Molecular Weight : 270.72 g/mol
  • CAS : 890094-31-2 .
  • Key Differences: Substituents: Chloro at pyrimidine position 2 (vs. 6 in the target compound) and methyl (CH₃) at position 4. Positional isomerism of Cl alters electronic effects on the pyrimidine ring, affecting binding affinity in biological targets .
(b) 1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid
  • Molecular Formula : C₁₀H₁₂ClN₃O₂
  • Molecular Weight : 241.68 g/mol
  • CAS : 1160263-08-0 .
  • Key Differences: Piperidine Substituent: Carboxylic acid at position 3 (vs. 4) introduces steric and electronic changes. Pyrimidine Substituents: Only a chloro group at position 6; lacks the amino group at position 3. Impact: Reduced hydrogen-bonding capacity due to the absence of NH₂ may lower target specificity.

Heterocycle-Modified Analogs

(a) 1-(5-Chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-4-carboxylic acid
  • Molecular Formula : C₁₁H₁₃ClN₃O₃
  • Molecular Weight : 271.70 g/mol
  • CAS : 1082393-13-2 .
  • Key Differences :
    • Core Heterocycle : Pyridazine (six-membered ring with two adjacent N atoms) replaces pyrimidine.
    • Substituents : Oxo (O) at position 6 and methyl at position 1.
    • Impact : Pyridazine’s altered electronic properties may influence redox reactivity and metabolic stability.
(b) 1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic acid
  • Molecular Formula : C₁₁H₁₅N₃O₃
  • Molecular Weight : 237.26 g/mol
  • CAS : 1334488-49-1 .
  • Key Differences: Substituent: Methoxy (OCH₃) replaces amino and chloro groups. Impact: Methoxy is less electron-withdrawing than Cl, altering the pyrimidine ring’s electron density. This may reduce electrophilic interactions in enzymatic binding pockets.

Piperidine Ring Modifications

(a) 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid
  • Molecular Formula: C₉H₁₅NO₄
  • Molecular Weight : 201.22 g/mol
  • CAS : 33996-33-7 .
  • Key Differences :
    • Substituent : Ethoxycarbonyl (COOEt) replaces the pyrimidine ring.
    • Impact : Eliminates aromaticity, reducing π-π stacking interactions. The ethoxy group may improve solubility but decrease metabolic stability.

Biological Activity

1-(5-Amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid, also known by its CAS number 882770-44-7, is a compound that combines a piperidine ring with a pyrimidine structure. This unique molecular configuration suggests potential biological activities that warrant investigation. The compound's structure includes an amine group, a carboxylic acid group, and a chlorine atom, which may contribute to its pharmacological properties.

Molecular Structure

  • Molecular Formula : C₁₀H₁₃ClN₄O₂
  • Molecular Weight : 256.69 g/mol
  • Key Functional Groups :
    • Piperidine ring
    • Pyrimidine ring
    • Amino group
    • Carboxylic acid group

The biological activity of this compound is primarily associated with its interaction with various biological targets. The presence of the carboxylic acid and amino groups suggests potential interactions with enzymes and receptors involved in metabolic pathways.

Pharmacological Studies

  • Inhibition Studies : Preliminary studies indicate that compounds similar to this one can act as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids, which are crucial for pain modulation and inflammation control .
  • Analgesic Effects : In animal models, FAAH inhibitors have shown efficacy in reducing pain responses, suggesting that this compound may possess analgesic properties similar to other piperidine derivatives .
  • Inflammatory Response : Research indicates that compounds with similar structures can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Table 1: Summary of Biological Activities

Activity Effect Study Reference
FAAH InhibitionIncreased endocannabinoid levels
Analgesic EffectsReduced pain in animal models
Anti-inflammatory PropertiesModulated inflammatory response

Case Study Example

In a study assessing the analgesic effects of FAAH inhibitors, compounds structurally related to this compound were administered to rats exhibiting neuropathic pain. The results indicated a significant reduction in pain behavior, supporting the hypothesis that similar compounds may provide therapeutic benefits for chronic pain management .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(5-Amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of substituted pyrimidine precursors followed by cyclization or functional group modifications. For example, analogous compounds are synthesized using palladium catalysts (e.g., palladium diacetate) under inert atmospheres and optimized temperatures (40–100°C) to facilitate cross-coupling reactions . Solvents like tert-butyl alcohol or acetonitrile are often employed, with subsequent purification via acid-base extraction or column chromatography. Key intermediates, such as chloropyrimidine derivatives, may require halogenation steps using reagents like phosphoryl chloride .

Q. How is the structural elucidation of this compound performed?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : To assign proton and carbon environments, particularly distinguishing the piperidine ring protons (δ ~1.5–3.5 ppm) and pyrimidine aromatic signals (δ ~8.0–9.0 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₀H₁₂ClN₅O₂).
  • Infrared (IR) Spectroscopy : Identifies functional groups like carboxylic acid (-COOH, ~1700 cm⁻¹) and amine (-NH₂, ~3300 cm⁻¹) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Due to potential hazards (e.g., respiratory irritation), researchers must:

  • Use fume hoods and personal protective equipment (PPE) including gloves and lab coats.
  • Avoid inhalation/contact by following protocols in Safety Data Sheets (SDS).
  • Store the compound at ambient temperatures in sealed containers, away from oxidizers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer : Key variables include:

  • Catalyst Selection : Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like XPhos enhance coupling efficiency compared to copper catalysts .
  • Temperature Control : Gradual heating (40–100°C) minimizes side reactions during cyclization.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates, while tert-butyl alcohol reduces byproduct formation in inert atmospheres .
  • Reaction Monitoring : Use TLC or HPLC to track progress and terminate reactions at optimal conversion points .

Q. How should researchers address contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies (e.g., antimicrobial vs. inactive results) require:

  • Standardized Assays : Use established protocols (e.g., MIC for antimicrobial activity) with positive/negative controls.
  • Purity Verification : Ensure ≥95% purity via HPLC to rule out impurity-driven effects .
  • Structural Analog Comparison : Test derivatives (e.g., replacing the chloropyrimidine group) to isolate structure-activity relationships .

Q. What strategies are effective for analyzing low-yield or impure batches?

  • Methodological Answer :

  • Byproduct Identification : Use LC-MS or NMR to detect side products (e.g., dechlorinated derivatives).
  • Acid-Base Partitioning : Adjust pH during workup to isolate the carboxylic acid moiety from neutral impurities .
  • Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to enhance crystal purity .

Application-Oriented Questions

Q. How can this compound serve as a building block in medicinal chemistry?

  • Methodological Answer : The pyrimidine-piperidine scaffold is versatile for:

  • Enzyme Inhibition : Modify the carboxylic acid group to target metalloproteases or kinases.
  • Prodrug Development : Esterify the -COOH group to enhance bioavailability .

Q. What analytical methods are recommended for assessing purity in pharmacokinetic studies?

  • Methodological Answer :

  • HPLC with UV Detection : Use C18 columns and gradient elution (e.g., water/acetonitrile + 0.1% TFA) to resolve the compound from metabolites.
  • Chiral Chromatography : If stereoisomers are present, employ chiral stationary phases (e.g., amylose-based) .

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